molecular formula C10H6N2O3S B1626856 2-(4-Nitrophenyl)thiazole-4-carbaldehyde CAS No. 3474-89-3

2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Cat. No.: B1626856
CAS No.: 3474-89-3
M. Wt: 234.23 g/mol
InChI Key: IIXIIEWUDZDHKJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)thiazole-4-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a 4-nitrophenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with thioamide derivatives under specific conditions. One common method includes the use of a cyclization reaction where 4-nitrobenzaldehyde reacts with thioamide in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(4-Nitrophenyl)thiazole-4-carboxylic acid.

    Reduction: 2-(4-Aminophenyl)thiazole-4-carbaldehyde.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their function and affecting cellular pathways.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)thiazole: Lacks the aldehyde group but shares the nitrophenyl-thiazole core structure.

    4-Nitrobenzaldehyde: Contains the nitrophenyl group and aldehyde but lacks the thiazole ring.

    2-(4-Aminophenyl)thiazole-4-carbaldehyde: A reduced form with an amino group instead of a nitro group.

Uniqueness: 2-(4-Nitrophenyl)thiazole-4-carbaldehyde is unique due to the presence of both the nitrophenyl and thiazole moieties, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXIIEWUDZDHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505004
Record name 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3474-89-3
Record name 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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